molecular formula C18H14Cl2FN3 B2526916 4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride CAS No. 1327207-08-8

4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Cat. No.: B2526916
CAS No.: 1327207-08-8
M. Wt: 362.23
InChI Key: OKQPMEXSDFXOCR-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a small molecule drug that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family and has been shown to possess a wide range of pharmacological properties, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Reactivity

4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a compound that can be synthesized and studied for its reactivity with various chemical agents. For instance, a related compound, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, was synthesized and its reactivity towards different chemical agents such as dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate was investigated. This study also reported the antimicrobial activity of some selected derivatives, indicating potential applications in developing antimicrobial agents (Elkholy & Morsy, 2006).

Heterocyclic Chemistry

In heterocyclic chemistry, compounds like this compound serve as key intermediates or reactants for the synthesis of various heterocyclic compounds. For example, the synthesis of a new series of pyridine and fused pyridine derivatives was achieved by reacting 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with arylidene malononitrile to afford isoquinoline derivatives. This demonstrates the compound's utility in creating structurally diverse heterocyclic compounds, which are crucial in drug discovery and material science (Al-Issa, 2012).

Corrosion Inhibition

Quinoline derivatives, including those similar to this compound, have been explored for their corrosion inhibition properties. A computational study on the corrosion inhibition performances of novel quinoline derivatives against iron corrosion highlighted their potential as green corrosion inhibitors. These compounds were investigated using quantum chemical and molecular dynamics simulation approaches, showing a good agreement with experimental inhibition efficiency results. Such studies are vital for developing environmentally friendly corrosion inhibitors for industrial applications (Erdoğan et al., 2017).

Antitumor Activities

The synthesis and evaluation of antitumor activities of novel quinoline derivatives, such as 4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives, have been conducted. These studies are crucial for identifying new compounds with potential therapeutic applications in cancer treatment. By synthesizing and testing various derivatives for their antitumor activities against different human tumor cell lines, researchers can identify promising candidates for further development (El-Agrody et al., 2012).

Properties

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3.ClH/c1-2-11-3-6-17-14(7-11)18(12(9-21)10-22-17)23-13-4-5-16(20)15(19)8-13;/h3-8,10H,2H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQPMEXSDFXOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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